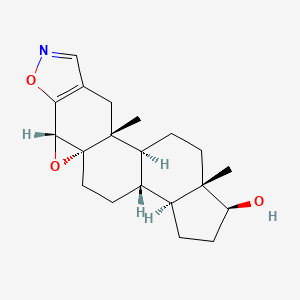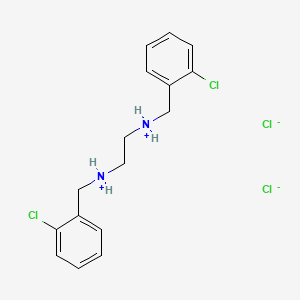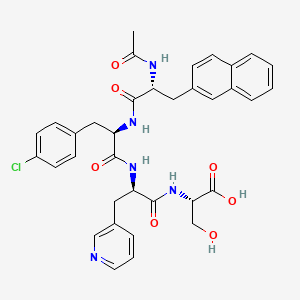
5-Hydroxyesomeprazole
概要
説明
5-Hydroxyesomeprazole is an analytical standard with the CAS Number: 92340-57-3 . It is also known by the synonyms 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methyl-3-pyridinemethanol, and 5-Methoxy-2-{[(5-hydroxymethyl-4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole .
Synthesis Analysis
The synthesis of 5-Hydroxyesomeprazole is related to the pharmacokinetics of omeprazole and is influenced by CYP2C19 genetic polymorphisms .Molecular Structure Analysis
The molecular formula of 5-Hydroxyesomeprazole is C16H17N3O3S . It has an average mass of 331.389 Da and a monoisotopic mass of 331.099060 Da .Physical And Chemical Properties Analysis
5-Hydroxyesomeprazole has a density of 1.5±0.1 g/cm3, a boiling point of 630.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 89.2±0.4 cm3, 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .科学的研究の応用
Analytical Standard
5-Hydroxyesomeprazole is used as an analytical standard in various scientific research . It is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for the identification and quantification of substances in a mixture .
Metabolite Study
5-Hydroxyesomeprazole is a metabolite of Esomeprazole . Therefore, it plays a significant role in drug metabolism studies. These studies are crucial in understanding the pharmacokinetics of a drug, which includes the absorption, distribution, metabolism, and excretion (ADME) of the drug .
Forensics and Toxicology
This compound is used in forensics and toxicology . It can be used to detect the presence of certain substances in a sample, which can be critical in forensic investigations. In toxicology, it helps in understanding the toxic effects of substances and their metabolites .
Pharmaceutical Research
5-Hydroxyesomeprazole is used in pharmaceutical research . It can be used in the development of new drugs and therapies. It can also be used in the study of drug-drug interactions, which is crucial in determining the safety and efficacy of combination therapies .
Phenotyping Metrics
The compound is used in the study of phenotyping metrics of a combination capsule formulation . This involves understanding how genetic variations among individuals can influence their response to a particular drug .
Collision Cross Sections (CCS) Study
5-Hydroxyesomeprazole is used in the study of Collision Cross Sections (CCS) . CCS is a property that can be used to characterize ions in ion mobility spectrometry, a technique used in analytical chemistry .
作用機序
Target of Action
5-Hydroxyesomeprazole is a major metabolite of Esomeprazole . The primary target of 5-Hydroxyesomeprazole, like Esomeprazole, is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .
Mode of Action
5-Hydroxyesomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxyesomeprazole are those involved in gastric acid production. By inhibiting the (H+, K+)-ATPase enzyme, 5-Hydroxyesomeprazole disrupts the process of hydrogen ion (proton) secretion into the stomach, thereby reducing gastric acidity .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxyesomeprazole are similar to those of Esomeprazole . After oral administration, the plasma levels of 5-Hydroxyesomeprazole are marginally higher on day 5 than on day 1 following repeated oral dosing of 40 mg Esomeprazole . This suggests that the compound has a good bioavailability and is well-absorbed in the body .
Result of Action
The primary result of 5-Hydroxyesomeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can help in the management of conditions such as gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison Syndrome .
Action Environment
The action of 5-Hydroxyesomeprazole can be influenced by various environmental factors. For instance, the metabolism of Esomeprazole, from which 5-Hydroxyesomeprazole is derived, is known to be affected by genetic polymorphisms in the CYP2C19 enzyme . Additionally, factors such as diet, age, gender, liver function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of 5-Hydroxyesomeprazole .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189416 | |
| Record name | 5-Hydroxyesomeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyesomeprazole | |
CAS RN |
358675-51-1 | |
| Record name | 5-Hydroxyesomeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358675511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyesomeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYLESOMEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70LM138BBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)

